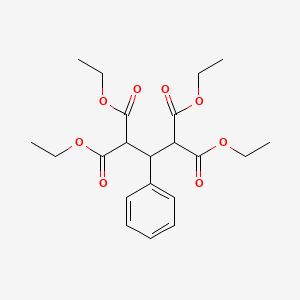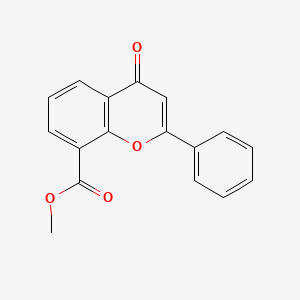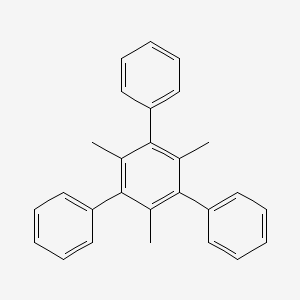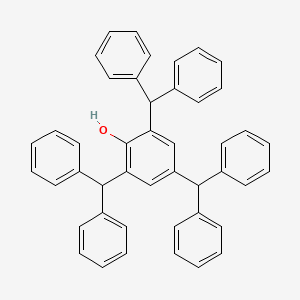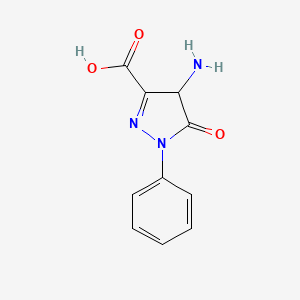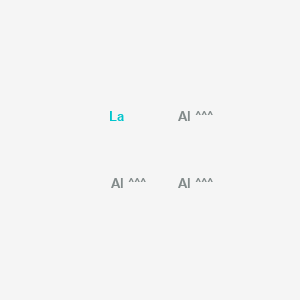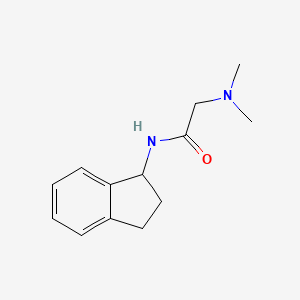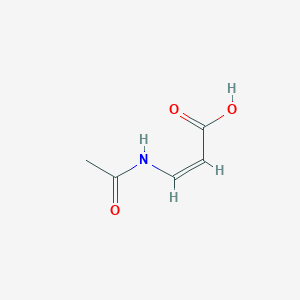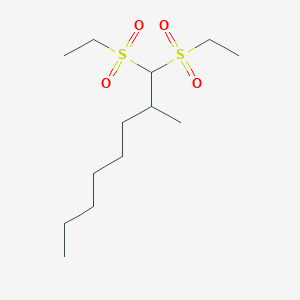
1,1-Bis(ethylsulfonyl)-2-methyloctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(ethylsulfonyl)-2-methyloctane is an organic compound characterized by the presence of two ethylsulfonyl groups attached to a central carbon atom, with a methyl group on the second carbon of an octane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfonyl)-2-methyloctane typically involves the reaction of 2-methyloctane with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the ethylsulfonyl chloride reacts with the hydrogen atoms on the central carbon of 2-methyloctane, replacing them with ethylsulfonyl groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(ethylsulfonyl)-2-methyloctane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The ethylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(ethylsulfonyl)-2-methyloctane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1-Bis(ethylsulfonyl)-2-methyloctane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong interactions with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The pathways involved may include enzyme inhibition or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Bis(phenylsulfonyl)ethylene
- 1,1-Bis(trimethylsilyl)-1H,1′H-4,4′-bipyridinylidene
- 1,1-Bis(diphenylphosphino)methane
Uniqueness
1,1-Bis(ethylsulfonyl)-2-methyloctane is unique due to its specific structural configuration, which imparts distinct chemical properties
Eigenschaften
CAS-Nummer |
6331-41-5 |
|---|---|
Molekularformel |
C13H28O4S2 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
1,1-bis(ethylsulfonyl)-2-methyloctane |
InChI |
InChI=1S/C13H28O4S2/c1-5-8-9-10-11-12(4)13(18(14,15)6-2)19(16,17)7-3/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
HZMXJVJBVGTEOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)C(S(=O)(=O)CC)S(=O)(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



